molecular formula C21H16N4O5 B2727808 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-82-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2727808
CAS No.: 1797181-82-8
M. Wt: 404.382
InChI Key: YESFXHUORXEFFR-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted aromatic ring) and a 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl substituent. The urea core serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets. Synthetic routes for analogous compounds often involve cyclization reactions (e.g., oxadiazole formation via amidoxime intermediates) or coupling of pre-functionalized aromatic units .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c26-21(22-14-7-8-16-18(11-14)29-12-28-16)23-15-5-2-1-4-13(15)10-19-24-20(25-30-19)17-6-3-9-27-17/h1-9,11H,10,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFXHUORXEFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O4C_{18}H_{16}N_{4}O_{4} with a molecular weight of approximately 340.33 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a phenylurea and a furan-substituted oxadiazole. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multi-step organic reactions. The methods often include the formation of the urea linkage through the reaction of isocyanates with amines derived from the benzo[d][1,3]dioxole and furan derivatives. Precise control over reaction conditions is crucial for achieving high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. For instance:

  • Cytotoxicity Assays : Compounds featuring similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)ureaHepG22.38
1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)ureaHCT1161.54
DoxorubicinMCF74.56

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : Compounds have shown potential in inhibiting epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Other Biological Activities

In addition to anticancer properties:

  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial effects against various pathogens, indicating a broader spectrum of biological activity.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity against multiple cancer cell lines. The results indicated significant antitumor activity with some derivatives outperforming traditional chemotherapeutics .
  • Oxadiazole Derivatives : Research on oxadiazole-containing compounds has revealed their potential as anticancer agents with promising cytotoxic profiles against various malignancies .

Scientific Research Applications

Structural Characteristics

The compound can be characterized by its complex structure incorporating a benzo[d][1,3]dioxole moiety and a furan-oxadiazole component. The molecular formula is C18H15N3O4C_{18}H_{15}N_{3}O_{4}, with a molecular weight of approximately 337.3 g/mol. This structural diversity is believed to influence its interactions with biological targets.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, which is critical in many cancers.
  • Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
  • Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2 that regulate apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function, which is particularly relevant in the context of drug-resistant bacterial strains.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds:

Compound NameStructural FeaturesActivity Profile
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The results indicated promising activity and suggest that derivatives could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and inferred biological activities among the target compound and related derivatives:

Compound Name Core Structure Substituent A Substituent B Notable Properties References
Target Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea Urea Benzo[d][1,3]dioxol-5-yl 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl Combines lipophilicity (benzo[d][1,3]dioxole) with π-deficient heterocycles (oxadiazole-furan) for enhanced binding.
Compound 12 (1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea) Urea Benzo[d][1,3]dioxol-5-yl 3-Chlorobenzoyl Demonstrated antagonist activity; chlorine atom may increase hydrophobicity but risks off-target effects.
Compound 4a (5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone Pyrazoline Benzo[d][1,3]dioxol-5-yl Furan-2-yl (via pyrazoline core) Antimicrobial activity reported; pyrazoline core introduces conformational rigidity.
Compound 14 (1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea) Urea [1,1'-Biphenyl]-4-yl 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl Oxadiazole-pyrrolidine hybrid may enhance CNS penetration due to reduced polarity.
1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Urea Benzo[d][1,3]dioxol-5-yl (thiadiazole) 4-Methoxyphenyl Thiadiazole substitution alters electronic properties; methoxy group improves solubility.

Key Insights

Substituent Impact on Bioactivity: The oxadiazole ring in the target compound and Compound 14 contributes to π-π stacking interactions with receptors, while furan (target and Compound 4a) may act as a hydrogen-bond acceptor . Thiadiazole (vs.

Synthetic Strategies :

  • Urea derivatives (target, Compound 12) are synthesized via isocyanate-aniline coupling .
  • Oxadiazole rings (target, Compound 14) are typically formed via cyclization of amidoximes or carboxylic acid derivatives .

Pharmacokinetic Considerations :

  • Benzo[d][1,3]dioxole enhances metabolic stability across all compounds by resisting oxidative degradation .
  • The oxadiazole-furan combination in the target compound likely balances lipophilicity and solubility, critical for oral bioavailability.

Research Findings and Data

Table: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~493.5 g/mol 3.8 9 7
Compound 12 317.7 g/mol 3.2 5 4
Compound 4a ~380.4 g/mol 2.9 6 5
Compound 14 ~400.4 g/mol 3.5 7 6
1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea ~413.4 g/mol 3.1 8 5

Notes: Predicted logP values (lipophilicity) suggest the target compound has optimal membrane permeability. Higher rotatable bonds may increase flexibility but reduce metabolic stability .

Q & A

Q. What synthetic strategies are commonly employed for preparing urea derivatives with fused heterocyclic systems like this compound?

The synthesis of such urea derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1 : Condensation of a benzodioxol-5-amine with a phenyl isocyanate derivative to form the urea backbone .
  • Step 2 : Functionalization of the phenyl ring via alkylation or coupling reactions. For example, introducing a furan-oxadiazole moiety may require a nucleophilic substitution or copper-catalyzed click chemistry .
  • Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry. Evidence from similar compounds shows yields can be optimized by controlling reaction temperature and stoichiometry .

Q. Key Considerations :

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reaction progress with TLC to avoid over-functionalization.

Q. How can computational methods aid in predicting the electronic and structural properties of this compound?

Density Functional Theory (DFT) calculations are widely used to predict:

  • Molecular geometry : Optimize the structure using hybrid functionals like B3LYP, which incorporate exact exchange terms for improved accuracy .
  • Thermochemical properties : Calculate bond dissociation energies or redox potentials to assess stability.
  • Spectroscopic data : Simulate IR or NMR spectra for comparison with experimental results. For instance, discrepancies between calculated and observed molecular ion masses in HRMS may arise from isotopic impurities or fragmentation pathways .

Methodological Tip : Validate computational models against crystallographic data (e.g., X-ray structures of analogous compounds) to refine parameters .

Advanced Research Questions

Q. How can researchers address contradictions between experimental spectral data and computational predictions?

Case Example : In a related compound, GCMS revealed a 2% impurity and isomer formation, while HRMS showed a 0.05 Da deviation from the calculated mass . Resolution Steps :

Reanalyze purity : Use HPLC or preparative TLC to isolate impurities.

Isotopic analysis : Confirm if deviations arise from natural isotope abundance (e.g., 13C^{13}\text{C} or 37Cl^{37}\text{Cl}).

Fragmentation studies : Perform tandem MS to identify unexpected cleavage pathways.

Theoretical refinement : Adjust DFT basis sets or include solvent effects in simulations .

Table 1 : Example NMR Data and Computational Comparison

Proton Experimental δ (ppm)Calculated δ (ppm)Deviation
H-17.427.380.04
H-26.956.890.06

Q. What experimental design principles are critical for optimizing reaction yields and minimizing byproducts?

Factors to Optimize :

  • Catalyst selection : For oxadiazole formation, use ZnCl₂ or FeCl₃ to enhance cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during urea bond formation .
  • Workup protocols : Neutralize excess acid chlorides with NaHCO₃ to prevent decomposition .

Case Study : A 76.3% yield was achieved for a benzodioxol-methyl derivative by maintaining strict anhydrous conditions and using triethylamine as a base .

Q. How can researchers evaluate the compound's potential toxicity or handling risks in early-stage studies?

Approaches :

  • In silico toxicity prediction : Tools like ProTox-II can estimate LD₅₀ values or hepatotoxicity.
  • Structural analogs : Review safety data for similar urea derivatives. For example, N-hydroxyurea analogs require precautions against inhalation and skin contact .
  • Pilot-scale handling : Use fume hoods, nitrile gloves, and avoid direct exposure to crystalline powders.

Note : No ecotoxicological data exists for this compound, so assume standard hazardous waste protocols .

Q. What advanced techniques are recommended for resolving structural ambiguities in such complex molecules?

Methodology :

  • X-ray crystallography : Resolve absolute configuration and confirm substituent positions .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially in aromatic regions.
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled precursors to track urea moiety stability under varying pH conditions .

Example Challenge : Distinguishing between regioisomers of the oxadiazole ring requires NOESY correlations to confirm spatial proximity of substituents .

Q. How can mechanistic studies elucidate the role of the furan-oxadiazole moiety in biological activity?

Experimental Design :

SAR studies : Synthesize analogs lacking the oxadiazole or furan groups and compare bioactivity.

Docking simulations : Model interactions with target proteins (e.g., kinases) to identify key hydrogen bonds or π-π stacking.

Metabolic stability assays : Assess oxidative degradation of the furan ring in liver microsomes.

Key Insight : The oxadiazole’s electron-withdrawing properties may enhance binding affinity to hydrophobic enzyme pockets .

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